Perifosine

概要

説明

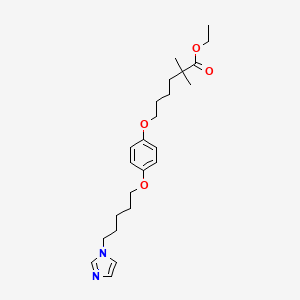

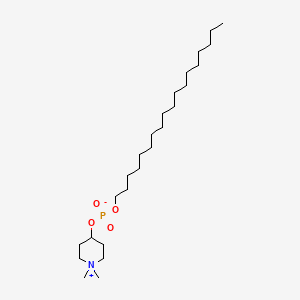

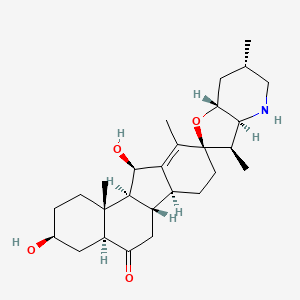

Perifosine is a novel alkylphospholipid with antiproliferative properties attributed to protein kinase B inhibition . It is an alkyl-phospholipid structurally related to miltefosine . Perifosine interrupts the PI3K/AKT/mTOR pathway by acting as an allosteric AKT inhibitor targeting the pleckstrin homology domain of AKT .

Synthesis Analysis

Perifosine is a synthetic novel alkylphospholipid, a new class of antitumor agents which targets cell membranes and inhibits Akt activation . It has been shown to induce significant cytotoxicity in both MM cell lines and patient MM cells resistant to conventional therapeutic agents .Chemical Reactions Analysis

Perifosine has been found to inhibit Akt and induce in vitro and in vivo cytotoxicity in human multiple myeloma cells . It does not induce cytotoxicity in peripheral blood mononuclear cells .Physical And Chemical Properties Analysis

Perifosine is a small molecule with an average weight of 461.668 and a monoisotopic weight of 461.363396156. Its chemical formula is C25H52NO4P .科学的研究の応用

Anti-Tumor Activity in Various Cancers

Studies have demonstrated Perifosine’s ability to decrease tumor cell proliferation and increase apoptosis in various cancers, indicating its broad potential as an anti-cancer agent .

Inhibition of AKT Phosphorylation

Perifosine is known to inhibit AKT phosphorylation, which plays a significant role in the progression of several cancers. This inhibition is a key mechanism behind its anti-tumor activity .

mTOR Signaling Inhibition

Research has shown that Perifosine can inhibit mammalian target of rapamycin (mTOR) signaling, which is involved in cell growth and proliferation, making it a valuable agent against cancers like lung cancer .

EGFR-Mediated Signaling Inhibition

Perifosine has been found to inhibit epidermal growth factor receptor (EGFR)-mediated signaling pathways, which are implicated in the development and progression of various types of cancer .

Multiple Myeloma Treatment

Perifosine received orphan drug status for the treatment of multiple myeloma, highlighting its potential in this field. Although later withdrawn, it was part of phase III trials for this type of cancer .

Colorectal Cancer Clinical Trials

It was also involved in phase III clinical trials for colorectal cancer, showcasing its application in gastrointestinal oncology .

Sarcoma Treatment

Perifosine has been studied in phase II trials for patients with chemo-insensitive sarcomas, including chondrosarcomas and alveolar soft part sarcomas .

作用機序

Target of Action

Perifosine primarily targets the Akt signaling pathway . Akt, also known as protein kinase B , is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . Perifosine is known to bind to the pleckstrin-homology domain that targets Akt activity by perturbing the membrane translocation of Akt .

Mode of Action

Perifosine modulates the cellular membranes , affecting their permeability, lipid composition, phospholipid metabolism, and mitogenic signal transduction . This results in cell differentiation and inhibition of cell growth . By targeting the pleckstrin-homology domain of Akt, perifosine prevents its translocation to the plasma membrane .

Biochemical Pathways

Perifosine affects the PI3K/Akt signaling pathway . The degree of suppression of tumor growth is associated with long-term exposure to a high level of perifosine at the tumor site and the resultant blockage of the PI3K/Akt signaling pathway . This leads to a decrease in tumor cell proliferation and increased apoptosis .

Pharmacokinetics

It has been observed that perifosine can distribute into the brain and remain localized in that region for a long period . This suggests that perifosine has good bioavailability and can penetrate the blood-brain barrier effectively .

Result of Action

Perifosine’s action results in a marked decrease in tumor cell proliferation, as detected by Ki-67, and increased apoptosis (cleaved caspase-3 staining) . It also leads to complete tumor regression in certain models . The majority of the residual tumor tissues treated with perifosine were composed largely of collagen fibers .

Action Environment

The cytotoxicity of perifosine to both 2D and 3D cultures decreased in an acidic environment below pH 6.7 . This suggests that the external pH of the tumor microenvironment can affect the cytotoxicity of perifosine . Therefore, the efficacy and stability of perifosine can be influenced by environmental factors such as pH .

Safety and Hazards

将来の方向性

Perifosine has shown significant antitumor activity in murine models of cancer brain metastasis through favorable tumor exposure . It has been found to distribute into the brain and remain localized in that region for a long period . The results of these studies provide a promising approach for the future treatment of patients with metastatic brain cancers .

特性

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPYBIJACMNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048946 | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Perifosine | |

CAS RN |

157716-52-4 | |

| Record name | Perifosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perifosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perifosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of perifosine?

A1: Perifosine primarily acts by inhibiting the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. [, , , , , ] It achieves this by preventing the recruitment of AKT, a key protein in this pathway, to the cell membrane. [, ] This disrupts AKT's activation and downstream signaling, ultimately leading to growth inhibition and apoptosis in tumor cells. [, , ]

Q2: What are the downstream effects of perifosine on the PI3K/AKT pathway?

A3: Perifosine inhibits the phosphorylation of AKT and its downstream targets, including p70S6 kinase, GSK3, and mTOR. [, , ] This inhibition leads to cell cycle arrest, apoptosis induction, and autophagy. [, ]

Q3: Does perifosine affect other signaling pathways besides PI3K/AKT?

A4: Yes, perifosine has been shown to modulate other signaling pathways. It can activate the JNK pathway, which contributes to its proapoptotic effects. [, ] Additionally, perifosine can induce the expression of cyclooxygenase-2 (COX-2), and this induction contributes to its anticancer activity. []

Q4: How does perifosine affect the mammalian target of rapamycin (mTOR) pathway?

A5: Perifosine inhibits the mTOR pathway by promoting the degradation of major components in the mTOR axis, including mTOR, raptor, rictor, p70S6K, and 4E-BP1. [] This degradation is mediated by a GSK3/FBW7-dependent mechanism. []

Q5: What is the chemical structure of perifosine?

A5: Perifosine is an alkylphospholipid. Its chemical name is octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate.

Q6: What is the molecular weight of perifosine?

A6: The molecular weight of perifosine is 403.6 g/mol.

Q7: Is perifosine orally bioavailable?

A8: Yes, perifosine is orally bioavailable, making it a promising candidate for clinical development. [, , ] This oral bioavailability is a significant advantage over other AKT inhibitors, which are often poorly absorbed.

Q8: How does Perifosine accumulate in tumor tissues?

A9: Perifosine exhibits preferential accumulation in tumor tissues compared to plasma, contributing to its antitumor efficacy. [] While the exact mechanisms behind this preferential accumulation are not fully elucidated, it is hypothesized that differences in drug transporter expression and membrane lipid composition between tumor and normal cells may play a role. []

Q9: Is there a correlation between Perifosine's intratumoral concentration and its antitumor activity?

A10: Yes, a strong correlation has been observed between intratumoral Perifosine concentration and tumor growth inhibition. [] Higher intratumoral accumulation of Perifosine is associated with greater antitumor efficacy. []

Q10: What types of cancer cells are sensitive to Perifosine in vitro?

A11: In vitro studies have shown that Perifosine exhibits antitumor activity against a broad range of cancer cell lines, including multiple myeloma, Waldenstrom's macroglobulinemia, acute myelogenous leukemia, gastric cancer, lung cancer, head and neck cancer, medulloblastoma, and neuroblastoma. [, , , , , , , , , , , , , ]

Q11: Has Perifosine shown efficacy in in vivo models of cancer?

A12: Yes, Perifosine has demonstrated significant antitumor activity in various in vivo models, including human xenograft models of multiple myeloma, Waldenstrom's macroglobulinemia, gastric cancer, lung cancer, and squamous cell carcinoma. [, , , , , ]

Q12: Are there any clinical trials evaluating Perifosine as a cancer treatment?

A13: Yes, Perifosine has been investigated in various phases of clinical trials for multiple myeloma, Waldenstrom's macroglobulinemia, and colorectal cancer, among other cancers. [, , , , , , ]

Q13: How does Perifosine synergize with other anti-cancer agents?

A14: Perifosine has shown synergistic effects when combined with other anti-cancer agents, including bortezomib, rituximab, dexamethasone, doxorubicin, melphalan, and TRAIL. [, , , , ] These synergistic effects are likely due to targeting multiple signaling pathways involved in tumor cell survival and proliferation.

Q14: Does Perifosine enhance the cytotoxic activity of TRAIL?

A15: Yes, Perifosine enhances the cytotoxic activity of TRAIL, a protein that selectively induces apoptosis in cancer cells. [, ] Perifosine achieves this by increasing the expression of the TRAIL receptor, death receptor 5 (DR5), and by downregulating cFLIP, an inhibitor of the extrinsic apoptotic pathway. [, ]

Q15: Does Perifosine demonstrate activity against cancer cells that are resistant to conventional therapies?

A16: Yes, both in vitro and in vivo studies have shown that Perifosine exhibits antitumor activity against cancer cells resistant to conventional therapies, including those resistant to dexamethasone, alkylating agents, nucleoside analogues, and proteasome inhibitors. [, , , ] This suggests that Perifosine may be a promising therapeutic option for patients with relapsed or refractory cancers.

Q16: What is the impact of bone marrow stromal cells (BMSCs) on Perifosine's activity?

A17: Unlike some conventional therapies, Perifosine retains its cytotoxic activity against multiple myeloma cells even in the presence of BMSCs, which are known to provide a protective microenvironment for tumor cells. [] This suggests that Perifosine can overcome the protective effects of the bone marrow microenvironment, potentially leading to improved therapeutic outcomes.

Q17: Are there any known resistance mechanisms to Perifosine?

A18: While Perifosine has shown promise in overcoming resistance to some conventional therapies, emerging evidence suggests that resistance mechanisms can develop. For example, activation of the MEK/ERK pathway has been implicated in resistance to Perifosine in Waldenstrom's macroglobulinemia. [] Combining Perifosine with MEK inhibitors may be a potential strategy to overcome this resistance. []

Q18: What are the common side effects observed with Perifosine in clinical trials?

A19: Common side effects reported in clinical trials include nausea, vomiting, diarrhea, fatigue, and increased creatinine levels. [, ] These side effects are generally manageable with supportive care and dose adjustments.

Q19: Does Perifosine cause peripheral neuropathy, a common side effect of some chemotherapies?

A20: Unlike some conventional chemotherapies, Perifosine has not been associated with peripheral neuropathy in clinical trials. [, ] This favorable safety profile makes it an attractive candidate for further clinical development.

Q20: How is Perifosine concentration measured in biological samples?

A22: Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for measuring Perifosine concentrations in biological samples, such as plasma and tumor tissues. [] This method offers high sensitivity and specificity for accurate quantification of Perifosine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

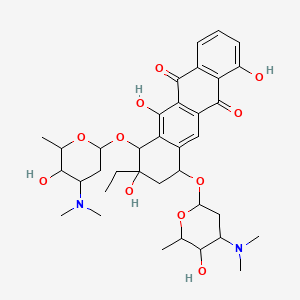

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

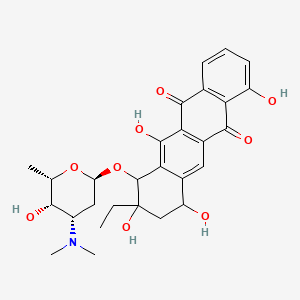

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)